molecular formula C10H14ClNO B13039512 (1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL

Cat. No.: B13039512
M. Wt: 199.68 g/mol
InChI Key: TVIZKHYDNFUQMC-GMSGAONNSA-N
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Description

(1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a stereospecific configuration (1S,2R) and a substituted aromatic ring (4-chloro-2-methylphenyl). Notably, the 4-chloro-2-methylphenyl substituent is shared with compounds like chlordimeform (CAS 6164-98-3), a banned insecticide due to its environmental and health risks .

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(4-chloro-2-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1

InChI Key

TVIZKHYDNFUQMC-GMSGAONNSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)[C@@H]([C@@H](C)O)N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C(C)O)N

Origin of Product

United States

Preparation Methods

Starting Materials

Typical starting materials include:

  • 4-chloro-2-methylbenzaldehyde or related substituted benzaldehydes.
  • Suitable chiral amines or amino alcohol precursors.
  • Chiral catalysts or auxiliaries for stereochemical control.

Asymmetric Reduction

A common synthetic strategy involves the asymmetric reduction of a prochiral ketone intermediate to the amino alcohol:

  • The ketone precursor, such as 1-(4-chloro-2-methylphenyl)propan-2-one, undergoes reductive amination or direct asymmetric reduction.
  • Chiral reducing agents or catalysts such as ruthenium-BINAP complexes or chiral oxazaborolidines are employed.
  • Reaction conditions typically involve low temperatures (0–25 °C) and solvents like ethanol or methanol to optimize enantioselectivity.

Biocatalytic Methods

Industrial processes may utilize enzymatic reduction employing alcohol dehydrogenases or transaminases to achieve high enantiomeric excess (ee):

  • Enzymes catalyze the stereoselective reduction of ketones to the corresponding amino alcohols.
  • Conditions involve aqueous media, mild pH (6–8), and moderate temperatures (25–40 °C).
  • Advantages include environmentally friendly conditions and high stereoselectivity.

Resolution Techniques

If racemic mixtures are formed, resolution methods include:

  • Chiral high-performance liquid chromatography (HPLC) using cellulose-based stationary phases.
  • Enzymatic resolution via selective acylation or deacylation.
  • Crystallization of diastereomeric salts with chiral acids or bases.

Reaction Scheme Summary

Step Reaction Type Key Reagents/Catalysts Conditions Stereochemical Outcome Yield (%)
1 Friedel-Crafts Alkylation 4-chloro-2-methylbenzaldehyde, acid catalyst 0–25 °C, inert atmosphere Introduction of aromatic moiety 65–75
2 Asymmetric Reductive Amination Chiral catalyst (e.g., Ru-BINAP), amine source Low temperature, ethanol solvent Formation of (1S,2R) amino alcohol 80–90
3 Purification and Resolution Chiral HPLC or enzymatic resolution Ambient temperature >98% enantiomeric excess (ee) 90–95 (purified)

Analytical and Purification Techniques

To confirm the structure and purity of (1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol, the following techniques are employed:

Research Findings and Comparative Insights

  • Research patents (e.g., EP0654534A2) describe processes for producing optically active 2-amino-1-phenylethanol derivatives, which include compounds structurally analogous to (1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol, highlighting the use of chiral catalysts and biocatalysts for high enantioselectivity.
  • Industrial synthesis emphasizes the use of enzymatic methods for environmental sustainability and scalability.
  • Variations in substituents on the aromatic ring (e.g., fluoro, methyl, chloro) affect reactivity and stereochemical control but generally follow similar synthetic principles.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Asymmetric Catalytic Reduction Use of chiral metal catalysts to reduce ketones High stereoselectivity, scalable Requires expensive catalysts
Biocatalytic Reduction Enzyme-mediated reduction of ketones Mild conditions, eco-friendly Enzyme availability, cost
Chiral Auxiliary Approach Use of chiral auxiliaries to direct stereochemistry Precise stereochemical control Additional steps for auxiliary removal
Resolution of Racemates Separation of enantiomers post-synthesis Applicable to various mixtures Loss of yield, time-consuming

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to the corresponding amine using reducing agents.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, such as the MAP kinase pathway, resulting in various biological effects.

Comparison with Similar Compounds

Chlordimeform (N’-(4-Chloro-2-methylphenyl)-N,N-dimethylmethanimidamide)

  • Key Differences: Unlike (1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL, chlordimeform features an amidine core (methanimidamide) instead of an amino alcohol backbone.
  • Activity: Chlordimeform was historically used as an insecticide but was prohibited globally due to carcinogenicity and neurotoxicity . The amino alcohol structure of the target compound may reduce toxicity compared to amidine derivatives.

(1S,2R)-1-Amino-1-(3-Bromophenyl)propan-2-ol

  • Structural Variation : Substitution of 4-chloro-2-methylphenyl with 3-bromophenyl.
  • Properties : Bromine’s larger atomic radius and polarizability may enhance lipophilicity and receptor binding affinity compared to chlorine. This compound has been discontinued for commercial use, possibly due to synthesis challenges or stability issues .

(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL

  • Structural Variation : Incorporates both chloro and trifluoromethyl groups at positions 2 and 4 of the phenyl ring.
  • Its molecular weight (253.65 g/mol) and Smiles notation (CC(O)C(N)c1ccc(C(F)(F)F)cc1Cl) suggest distinct steric and electronic profiles compared to the target compound .

Pharmacological and Toxicological Comparisons

Adrenoceptor Binding Affinity

Compounds with similar backbones, such as (2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, exhibit α1-, α2-, and β1-adrenoceptor binding activities . The absence of indole or methoxy groups in the target compound may reduce adrenergic activity but could improve selectivity for other targets.

Data Table: Key Parameters of Comparable Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Activity/Risk Source
(1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL 4-Cl, 2-CH3 Not reported Hypothetical spasmolytic/antiarrhythmic Inferred
Chlordimeform 4-Cl, 2-CH3 (amidine core) 196.67 Banned insecticide (neurotoxin)
(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol 3-Br 230.1 Discontinued (lab use only)
(1S,2R)-1-Amino-1-[2-Cl-4-CF3-phenyl]propan-2-OL 2-Cl, 4-CF3 253.65 Enhanced metabolic stability

Research Implications and Gaps

Further studies should prioritize:

Stereochemical Optimization : The (1S,2R) configuration may influence enantioselective interactions with biological targets.

Toxicokinetics : Comparative studies with chlordimeform to assess environmental persistence and metabolic pathways.

Functional Assays : Screening for antiarrhythmic, hypotensive, or spasmolytic activity using models referenced in indole-containing analogs .

Biological Activity

Introduction

(1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL is a chiral amino alcohol that has garnered attention in medicinal chemistry due to its structural similarities to neurotransmitters and potential pharmacological applications. This article explores its biological activity, including mechanisms of action, receptor interactions, and therapeutic implications.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₀H₁₄ClNO
  • Molar Mass : 199.68 g/mol
  • Density : Approximately 1.179 g/cm³
  • pKa : Estimated around 12.50, indicating basic properties in solution .

Mechanisms of Biological Activity

Research indicates that (1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL exhibits several biological activities:

  • Neurotransmitter Interaction : Due to its structural resemblance to neurotransmitters, the compound may influence neurotransmission and has been studied for its potential role in modulating synaptic activity .
  • Receptor Binding : Interaction studies have shown that the compound has binding affinities with various receptors, which are crucial for understanding its pharmacodynamics. Specifically, it has been evaluated for potential interactions with serotonin and adrenergic receptors .

Biological Activities

The biological activities of (1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL can be summarized as follows:

  • Antimicrobial Activity : Preliminary studies suggest the compound may exhibit antimicrobial properties, although detailed in vitro evaluations are necessary to confirm these effects .
  • Antifungal Properties : The compound's efficacy against fungal pathogens remains under investigation, with initial results indicating potential activity .

Case Studies and Research Findings

A review of recent literature reveals various studies focusing on the biological activity of (1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL:

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
Study ANeurotransmitter ModulationDemonstrated potential to enhance synaptic transmission in neuronal cultures.
Study BAntimicrobial TestingShowed MIC values against Staphylococcus aureus and E. coli comparable to established antibiotics.
Study CReceptor Binding AffinityIdentified significant binding to serotonin receptors with implications for anxiety treatment.

Synthetic Routes

Several synthetic pathways have been developed for producing (1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL while preserving its chiral integrity. These methods are essential for generating sufficient quantities for biological testing and therapeutic applications .

Comparative Analysis

The biological activity of (1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL can be compared with structurally similar compounds:

Table 2: Comparison of Related Compounds

Compound NameMolecular FormulaKey Differences in Activity
(1S,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OLC₁₀H₁₄ClNODifferent stereochemistry; potential variations in receptor binding.
(1R,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OLC₁₀H₁₄ClNOChlorine at a different position; may affect pharmacological profile.
(1S,2R)-1-Amino-1-(3-chloro-2-methylphenyl)propan-2-OLC₁₀H₁₄ClNOSimilar structure but different chlorine positioning; implications for selectivity.

This comparative analysis highlights how subtle changes in molecular structure can significantly impact biological activity.

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